molecular formula C15H20N2O6S B14762882 (R)-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate CAS No. 556801-09-3

(R)-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate

Cat. No.: B14762882
CAS No.: 556801-09-3
M. Wt: 356.4 g/mol
InChI Key: IXNNXBOJAFWIEL-CQSZACIVSA-N
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Description

®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, an oxazolidinone ring, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methanesulfonate ester.

Scientific Research Applications

®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can be compared with other similar compounds, such as:

    ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.

    ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a methanesulfonate ester.

The uniqueness of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate lies in its specific ester group, which can influence its reactivity, solubility, and biological activity.

Properties

CAS No.

556801-09-3

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

[(5R)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate

InChI

InChI=1S/C15H20N2O6S/c1-24(19,20)22-11-14-10-17(15(18)23-14)13-4-2-12(3-5-13)16-6-8-21-9-7-16/h2-5,14H,6-11H2,1H3/t14-/m1/s1

InChI Key

IXNNXBOJAFWIEL-CQSZACIVSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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